molecular formula C9H7FO3 B1291606 3-Acetyl-4-fluorobenzoic acid CAS No. 1505662-44-1

3-Acetyl-4-fluorobenzoic acid

Cat. No.: B1291606
CAS No.: 1505662-44-1
M. Wt: 182.15 g/mol
InChI Key: RDQMOHIQAIRPQX-UHFFFAOYSA-N
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Description

3-Acetyl-4-fluorobenzoic acid, also known as 4-fluoro-3-acetylbenzoic acid, is a monocarboxylic acid with the chemical formula C9H7FO2. It is a white, crystalline solid that is insoluble in water and soluble in most organic solvents. The compound is used in a variety of applications, including pharmaceuticals, agrochemicals, and dyes. It is also used as an intermediate in the synthesis of a number of compounds, including pharmaceuticals and dyes.

Scientific Research Applications

Glycosylation and Glycopeptide Synthesis

3-Acetyl-4-fluorobenzoic acid derivatives, specifically fluorobenzoyl groups, have been utilized in the synthesis of glycopeptides. These compounds offer an alternative to traditional acetyl and benzoyl protective groups in carbohydrate chemistry. Fluorobenzoyl groups have shown advantages in glycosylation reactions by delivering good yields and excellent stereoselectivity, significantly reducing the extent of beta-elimination in sensitive glycopeptides during base-catalyzed deacylation. This characteristic makes them suitable for use in complex biochemical syntheses, such as the production of glycopeptides (Sjölin & Kihlberg, 2001).

Cholinesterase Inhibitors

Derivatives of this compound have been studied for their inhibitory effects on cholinesterases, enzymes involved in the breakdown of neurotransmitters. These compounds were synthesized through a condensation reaction and evaluated for their properties towards inhibiting acetyl- and butyrylcholinesterase. The findings revealed that certain synthesized compounds exhibited comparable or superior inhibitory activity to known cholinesterase inhibitors, indicating their potential as therapeutic agents for diseases related to neurotransmitter dysfunction, such as Alzheimer's disease (Szymański et al., 2012).

Antimicrobial and Antituberculosis Activity

Compounds synthesized from this compound have demonstrated antimicrobial and antituberculosis properties. Specific hydrazones and 1,3,4-oxadiazolines of 4-fluorobenzoic acid hydrazide were prepared and evaluated for their antibacterial and antifungal activities. Some of these compounds showed significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. Moreover, certain methylene/ethylene 4-fluorophenylhydrazide derivatives exhibited notable inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (Rollas et al., 2002), (Koçyiğit-Kaymakçıoğlu et al., 2009).

Safety and Hazards

The safety data sheet for 4-Fluorobenzoic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

The future directions for the use of 3-Acetyl-4-fluorobenzoic acid and its derivatives are promising. They have been used in a variety of scientific applications and have shown potential in the synthesis of new oxadiazole derivatives for potential biological activities .

Properties

IUPAC Name

3-acetyl-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQMOHIQAIRPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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